molecular formula C28H25N3O4 B14095482 N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14095482
M. Wt: 467.5 g/mol
InChI Key: HEAGVARDYKVCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure features multiple functional groups, including amides, ketones, and aromatic rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 3,4-dimethylaniline, benzofuran derivatives, and acetic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the ketone groups to alcohols or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, including potential therapeutic applications.

    Medicine: Investigating its potential as a drug candidate for various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzofuran derivatives, pyrimidine-based compounds, and amides with comparable structures.

Uniqueness

What sets N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Biological Activity

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H25N3O3
  • Molecular Weight : 427.5 g/mol
  • LogP : 4.3567 (indicating lipophilicity)
  • Polar Surface Area : 53.697 Ų

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • NLRP3 Inflammasome Modulation : Recent studies suggest that compounds similar to N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide may influence the NLRP3 inflammasome pathway. This pathway is crucial in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of this pathway can lead to reduced neuroinflammation and improved cognitive functions in animal models .
  • Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties. A study identified it as a potential candidate for inhibiting cancer cell proliferation through the induction of apoptosis in various cancer cell lines .

Biological Activity Overview

The biological activity of N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can be summarized as follows:

Activity Description
Anti-inflammatory Modulates NLRP3 inflammasome activation; reduces neuroinflammation .
Anticancer Induces apoptosis in cancer cells; inhibits proliferation in vitro .
Neuroprotective Effects Enhances cognitive functions in models of neurodegeneration .

Case Studies

  • Neuroprotection in Alzheimer's Disease Models :
    • In a study involving APP/PS1 transgenic mice, administration of the compound led to improved memory and cognitive performance. The results indicated a significant reduction in amyloid-beta plaques and enhanced clearance by microglial cells .
  • Cancer Cell Line Studies :
    • A screening study evaluated the compound against various cancer cell lines and found that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways. The specific pathways involved include the activation of caspases and the release of cytochrome c from mitochondria .

Properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H25N3O4/c1-18-12-13-21(16-19(18)2)29-24(32)17-31-25-22-10-6-7-11-23(22)35-26(25)27(33)30(28(31)34)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,32)

InChI Key

HEAGVARDYKVCQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.